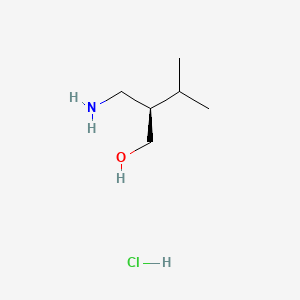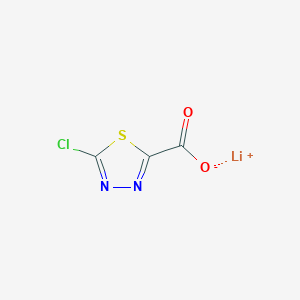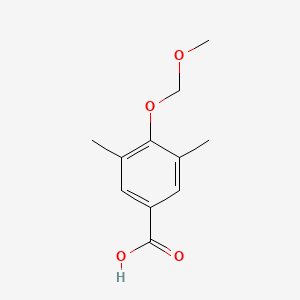
Methyl 2-fluoro-3-(methylthio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-3-(methylthio)benzoate: is an organic compound with the molecular formula C9H9FO2S . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-3-(methylthio)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Thioether Formation: The methylated product is reacted with a thiol, such as methyl mercaptan, to introduce the methylthio group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves using continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-fluoro-3-(methylthio)benzoate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding benzoate.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding benzoate.
Substitution: Amino or thiol-substituted benzoates.
Applications De Recherche Scientifique
Methyl 2-fluoro-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of methyl 2-fluoro-3-(methylthio)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Methyl 3-fluoro-2-(methylthio)benzoate: Similar structure but with different positions of the substituents.
Methyl 2-(methylthio)benzoate: Lacks the fluorine atom.
Methyl 2-fluorobenzoate: Lacks the methylthio group.
Uniqueness: Methyl 2-fluoro-3-(methylthio)benzoate is unique due to the presence of both the fluorine and methylthio groups, which can influence its reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H9FO2S |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 2-fluoro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9FO2S/c1-12-9(11)6-4-3-5-7(13-2)8(6)10/h3-5H,1-2H3 |
Clé InChI |
BAHKRJKAKDBJIS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)







![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)


